3,5-dimethyl-1H-pyrazole-4-thiol

Description

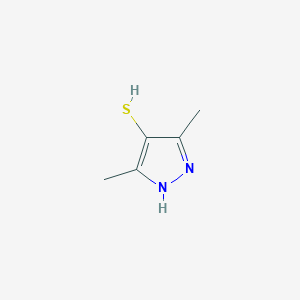

3,5-Dimethyl-1H-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5 and a thiol (-SH) group at position 3. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties.

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.20 g/mol |

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-thiol |

InChI |

InChI=1S/C5H8N2S/c1-3-5(8)4(2)7-6-3/h8H,1-2H3,(H,6,7) |

InChI Key |

VBVHWFYUJQACMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1H-pyrazole-4-thiol typically involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes . This method provides a simple and reliable way to create valuable sulfanylated pyrazoles under metal- and solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of eco-friendly and green chemistry principles, such as multicomponent reactions and solvent-free processes, is encouraged to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide or a hydrogenated product.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Sulfides and hydrogenated products.

Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

3,5-Dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with proteins and enzymes, leading to modulation of their activity . Additionally, the pyrazole ring can interact with various receptors and enzymes, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent-Driven Reactivity and Stability

(a) 3,5-Diaminopyrazoles

- Structure: Features amino (-NH₂) groups at positions 3 and 5 instead of methyl groups.

- Reactivity: Reacts with isothiocyanates to form adducts, but these decompose under basic conditions (e.g., methanolic sodium methoxide) .

- Key Difference: The thiol group in 3,5-dimethyl-1H-pyrazole-4-thiol likely confers greater nucleophilicity compared to amino groups, enabling distinct reaction pathways (e.g., thiol-disulfide exchange).

(b) Pyrazole-Thiazolidinone Hybrids

- Structure: Combines pyrazole with thiazolidinone rings (e.g., 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones) .

- Reactivity: Synthesized via condensation reactions in ethanol; the thione (C=S) group participates in hydrogen bonding.

- Key Difference : The thiol group in this compound offers direct metal-binding capability, unlike thione derivatives.

(c) Coumarin-Pyrimidinone-Pyrazole Derivatives

- Structure: Pyrazole linked to coumarin and pyrimidinone moieties (e.g., compound 4i and 4j in ).

- Applications : Likely exhibit fluorescence or antimicrobial activity due to extended conjugation.

- Key Difference : Bulky substituents in these derivatives reduce solubility but enhance π-π stacking, unlike the compact this compound .

Structural and Functional Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.